Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[5-[[4-(trifluoromethoxy)phenyl]carbamoyl]furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO5S/c1-25-17(24)15-12(8-9-28-15)13-6-7-14(26-13)16(23)22-10-2-4-11(5-3-10)27-18(19,20)21/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFHIBZTLAZMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120773 | |
| Record name | Methyl 3-[5-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-furanyl]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320417-59-2 | |
| Record name | Methyl 3-[5-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-furanyl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320417-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[5-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-furanyl]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction pathway. This pathway is a key method for forming carbon–carbon bonds, and it is particularly notable for its mild and functional group tolerant reaction conditions. The compound’s role in this pathway contributes to its downstream effects, which include the formation of new organic compounds through carbon–carbon bond formation.
Biological Activity
Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . It features a thiophene ring, a furan moiety, and a trifluoromethoxy phenyl group, contributing to its unique chemical behavior. The presence of multiple functional groups suggests diverse interactions with biological targets.
Pharmacological Properties
- Antiproliferative Activity : Recent studies indicate that derivatives of thiophene compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 3.20 µM in HCT116 cells, indicating potent activity against cancer cells .
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) kinase. The inhibition of EGFR has been linked to reduced tumor growth and metastasis .
- HDAC Inhibition : Class II HDAC (Histone Deacetylase) inhibitors are crucial in cancer therapy for their role in regulating gene expression. Compounds derived from thiophene have been identified as selective HDAC inhibitors, contributing to their antiproliferative effects .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Many studies suggest that these compounds induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of thiophene derivatives on various cancer cell lines, this compound exhibited significant activity with an IC50 value of 9 µM against MCF-7 breast cancer cells . This indicates its potential as a therapeutic agent in breast cancer treatment.
Study 2: HDAC Inhibition
A research paper highlighted the development of thiophene-based HDAC inhibitors, showing that modifications to the compound structure could enhance metabolic stability and selectivity towards class II HDACs . This study suggests that similar modifications could improve the pharmacological profile of this compound.
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCT116 | 3.20 | Cell cycle arrest |
| Antiproliferative | MCF-7 | 9.00 | Apoptosis induction |
| HDAC Inhibition | Various | N/A | Gene expression regulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
